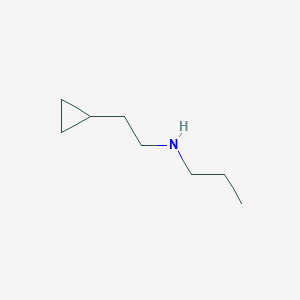
(2-Cyclopropylethyl)(propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopropylethyl)(propyl)amine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to a propylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylethyl)(propyl)amine can be achieved through several methods. One common approach involves the alkylation of cyclopropyl ethylamine with a propyl halide under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of a precursor compound, such as a nitrile or an imine, in the presence of a suitable catalyst like palladium on carbon. This method allows for the efficient and scalable production of the amine under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropylethyl)(propyl)amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the amine into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and peroxyacids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides and strong bases like sodium hydride or potassium tert-butoxide
Major Products Formed
Oxidation: Alkenes and N-oxides.
Reduction: Amine derivatives.
Substitution: Alkylated amines and ammonium salts
Scientific Research Applications
(2-Cyclopropylethyl)(propyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Cyclopropylethyl)(propyl)amine involves its interaction with molecular targets such as enzymes. For example, it can inactivate cytochrome P450 enzymes through a mechanism involving initial one-electron oxidation at nitrogen, followed by scission of the cyclopropane ring, leading to covalent modification of the enzyme . This mechanism highlights its potential as a mechanism-based inhibitor in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the propylamine moiety.
Propylamine: Contains the propylamine group but lacks the cyclopropyl group.
Cyclopropyl ethylamine: Similar structure but without the additional propyl group.
Uniqueness
(2-Cyclopropylethyl)(propyl)amine is unique due to the combination of the cyclopropyl, ethyl, and propylamine groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
N-(2-cyclopropylethyl)propan-1-amine |
InChI |
InChI=1S/C8H17N/c1-2-6-9-7-5-8-3-4-8/h8-9H,2-7H2,1H3 |
InChI Key |
ZJXQHRCKLWXIED-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


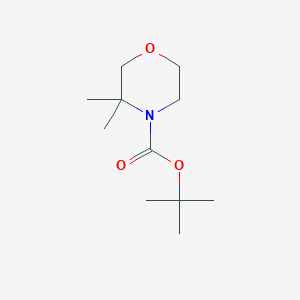
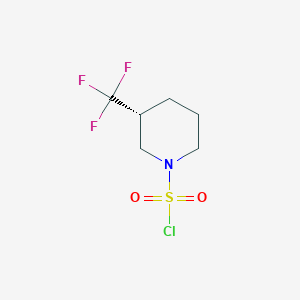
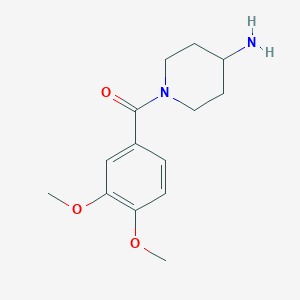
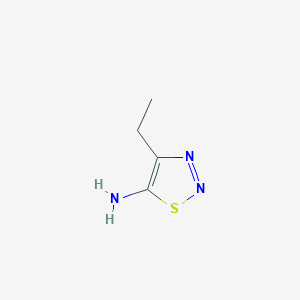
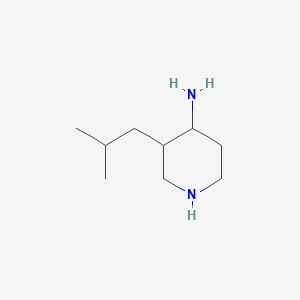
![(5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B15273731.png)
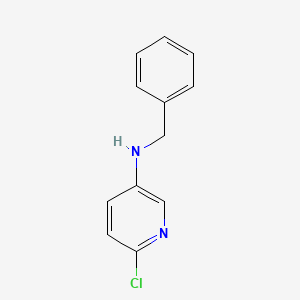
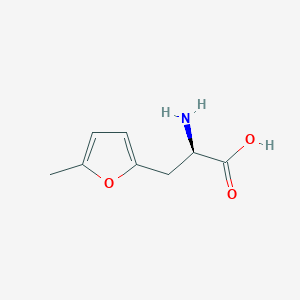
![2-[(2-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B15273749.png)
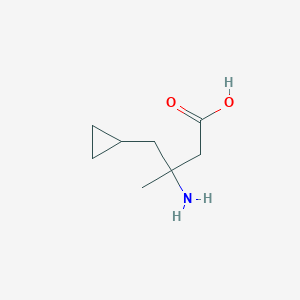
![6-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15273774.png)
![5-Bromo-2,3-dimethylimidazo[2,1-B][1,3]thiazole](/img/structure/B15273779.png)
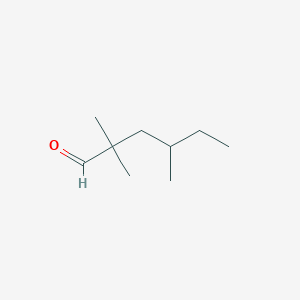
![2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B15273795.png)
